molecular formula C20H17BrN2O4S B3482566 3-[(4-bromophenoxy)methyl]-N-(4-sulfamoylphenyl)benzamide

3-[(4-bromophenoxy)methyl]-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B3482566
M. Wt: 461.3 g/mol
InChI Key: FNCRRPCVOQACLE-UHFFFAOYSA-N
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Description

3-[(4-bromophenoxy)methyl]-N-(4-sulfamoylphenyl)benzamide is a complex organic compound with the molecular formula C20H17BrN2O4S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromophenoxy)methyl]-N-(4-sulfamoylphenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenol with formaldehyde to form 4-bromophenoxymethyl alcohol. This intermediate is then reacted with 4-sulfamoylbenzoic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromophenoxy)methyl]-N-(4-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(4-bromophenoxy)methyl]-N-(4-sulfamoylphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(4-bromophenoxy)methyl]-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The compound’s molecular structure allows it to interact with multiple pathways, making it a versatile tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(4-bromophenoxy)methyl]-N-(4-sulfamoylphenyl)benzamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both bromophenoxy and sulfamoyl groups allows for diverse reactivity and interaction with biological targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

3-[(4-bromophenoxy)methyl]-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O4S/c21-16-4-8-18(9-5-16)27-13-14-2-1-3-15(12-14)20(24)23-17-6-10-19(11-7-17)28(22,25)26/h1-12H,13H2,(H,23,24)(H2,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCRRPCVOQACLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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